

Lenumlostat Dosage for In Vivo Experiments: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251 and GB2064, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases, making it a compelling therapeutic target.[1] **Lenumlostat** demonstrates potent and selective inhibition of LOXL2, with antifibrotic activity observed in various preclinical models. This document provides detailed application notes and protocols for the use of **Lenumlostat** in in vivo experiments, with a focus on dosage and administration in rodent models of fibrosis.

Data Presentation: Lenumlostat In Vivo Dosage Summary

The following tables summarize the quantitative data on **Lenumlostat** (PAT-1251/GB2064) dosage and administration in various animal models of fibrosis.



Animal Model	Diseas e	Compo und	Dosag e	Route of Admini stration	Vehicle	Treatm ent Duratio n	Key Outco mes	Refere nce
Mouse (C57BL /6)	Bleomy cin- induced Lung Fibrosis	PAT- 1251 (racemi c)	Dose- depend ent	Oral (gavage)	Not Specifie d	Prophyl actic and therape utic regimen s	Dose- depend ent reductio ns in lung weight, Ashcrof t score, BAL leukocy te count, and collage n concent rations.	[1]
Mouse (129/Sv)	Col4a3- /- (Alport Syndro me) Renal Fibrosis	PAT- 1251	30 mg/kg	Oral (gavage)	0.5% Methylc ellulose	Once daily from 2 to 7 weeks of age	Amelior ated glomeru lar and interstiti al fibrosis; significa ntly reduced albumin uria and blood urea	[2]

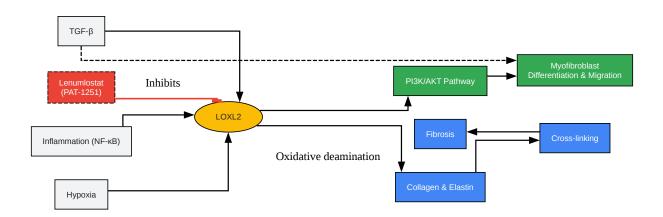


							nitrogen levels.	
Mouse (C57BL /6)	Myocar dial Infarctio n	SNT- 5382 (LOXL2 inhibitor)	14 mg/kg	Oral (gavage)	Not Specifie d	Daily for 28 days	Reduce d collage n volume fraction in the region adjacen t to the infarct.	[3]

Note: While SNT-5382 is a different LOXL2 inhibitor, this data provides a relevant reference for cardiac fibrosis models.

Signaling Pathway

The primary mechanism of action of **Lenumlostat** is the irreversible inhibition of LOXL2, which in turn modulates downstream signaling pathways implicated in fibrosis. The diagram below illustrates the central role of LOXL2 in fibrogenesis and the key pathways it influences.





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LOXL2 Signaling Pathway in Fibrosis.

Experimental Protocols Lenumlostat (PAT-1251) Administration in a Mouse Model of Renal Fibrosis

This protocol is based on a study using the Col4a3-/- (Alport Syndrome) mouse model of renal fibrosis.[2]

- a. Materials:
- Lenumlostat (PAT-1251)
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- 129/Sv Col4a3-/- mice and wild-type littermates
- Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
- Standard laboratory equipment for animal handling and dosing
- b. Lenumlostat Formulation Preparation:
- Weigh the required amount of Lenumlostat powder.
- Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile
 water while stirring continuously until fully dissolved. The solution may need to be heated
 gently to aid dissolution. Allow the solution to cool to room temperature.
- Suspend the **Lenumlostat** powder in the 0.5% methylcellulose vehicle to achieve a final concentration of 3 mg/mL (assuming a 10 mL/kg dosing volume for a 30 mg/kg dose).
- Vortex the suspension thoroughly before each use to ensure homogeneity.
- c. Dosing Procedure:



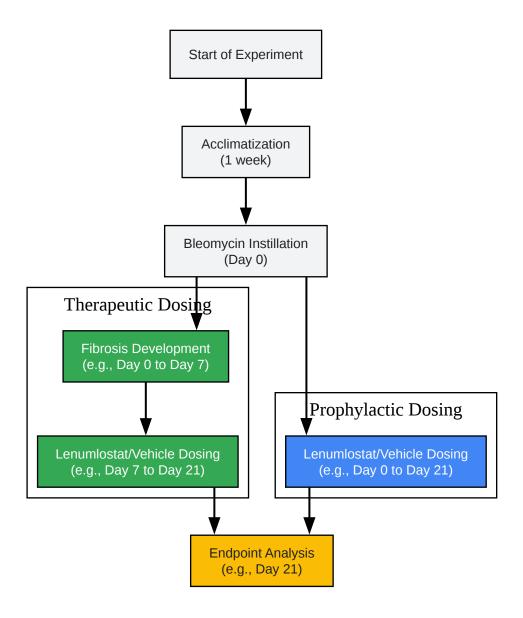
- House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- From 2 weeks of age, administer Lenumlostat (30 mg/kg) or vehicle to the Alport and wildtype mice once daily via oral gavage.
- The dosing volume should be calculated based on the individual animal's body weight (e.g., for a 20g mouse, the volume would be 200 μ L).
- Continue daily dosing until the study endpoint (e.g., 7 weeks of age).
- Monitor the animals daily for any signs of toxicity or distress.

General Protocol for Lenumlostat Administration in a Mouse Model of Lung Fibrosis

This protocol is a general guideline based on findings from a bleomycin-induced lung fibrosis model.[1] The specific dose should be determined through dose-ranging studies.

- a. Materials:
- Lenumlostat (PAT-1251)
- Appropriate vehicle (e.g., 0.5% Methylcellulose, as used in the renal fibrosis model, or other suitable vehicles like corn oil or a solution containing DMSO, PEG300, and Tween-80).[4]
- C57BL/6 mice
- Bleomycin sulfate
- Oral gavage needles
- Equipment for intratracheal instillation
- b. Experimental Workflow:





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